molecular formula C12H14FNO B2610837 3-(5-Fluoro-2-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine CAS No. 2287318-22-1

3-(5-Fluoro-2-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine

Cat. No.: B2610837
CAS No.: 2287318-22-1
M. Wt: 207.248
InChI Key: XPGFRJKAXPVLJY-UHFFFAOYSA-N
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Description

3-(5-Fluoro-2-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine is a novel compound that has garnered significant interest in the field of medicinal chemistry. This compound features a unique bicyclo[1.1.1]pentane core, which is known for its rigidity and ability to serve as a bioisostere for aromatic rings. The presence of a fluorine atom and a methoxy group on the phenyl ring further enhances its chemical properties, making it a valuable building block for drug discovery and development.

Preparation Methods

The synthesis of 3-(5-Fluoro-2-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine typically involves radical fluorination techniques. One such method employs radical fluorination to introduce the fluorine atom into the bicyclo[1.1.1]pentane core . This process is efficient and allows for the rapid construction of the desired compound. Industrial production methods may involve scaling up this synthetic route, optimizing reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-(5-Fluoro-2-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine undergoes various chemical reactions, including:

Scientific Research Applications

3-(5-Fluoro-2-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Fluoro-2-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane core provides a rigid framework that can fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The fluorine atom and methoxy group further enhance its binding affinity and selectivity.

Comparison with Similar Compounds

3-(5-Fluoro-2-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine can be compared to other similar compounds, such as:

  • 3-(3-Fluoro-5-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine
  • 3-(4-Fluoro-3-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine
  • Fluoro-bicyclo[1.1.1]pentanes

These compounds share the bicyclo[1.1.1]pentane core but differ in the position of the fluorine and methoxy groups on the phenyl ring. The unique positioning of these groups in this compound contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

3-(5-fluoro-2-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO/c1-15-10-3-2-8(13)4-9(10)11-5-12(14,6-11)7-11/h2-4H,5-7,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPGFRJKAXPVLJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C23CC(C2)(C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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